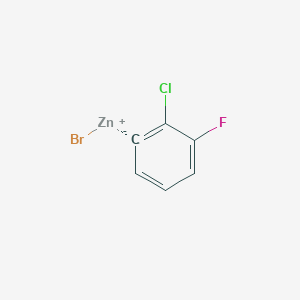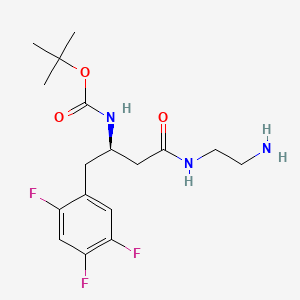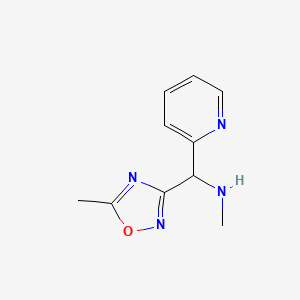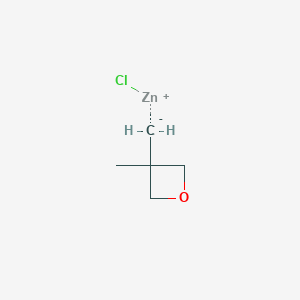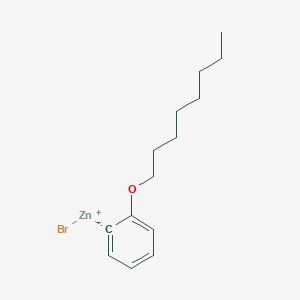![molecular formula C14H10ClN3OS B14884221 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorinated methyl group and an isonicotinamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Chlorination: The methyl group on the benzothiazole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Isonicotinamide: The chlorinated benzothiazole intermediate is then coupled with isonicotinamide in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
類似化合物との比較
Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)isonicotinamide: Lacks the chlorine atom, resulting in different biological activity.
N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)isonicotinamide: Chlorine atom positioned differently, affecting its reactivity and potency.
Uniqueness
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the benzothiazole ring, which enhances its biological activity and specificity compared to other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C14H10ClN3OS |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-10(15)2-3-11-12(8)17-14(20-11)18-13(19)9-4-6-16-7-5-9/h2-7H,1H3,(H,17,18,19) |
InChIキー |
CXVITNZRRLCMMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


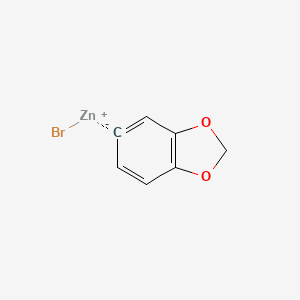
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
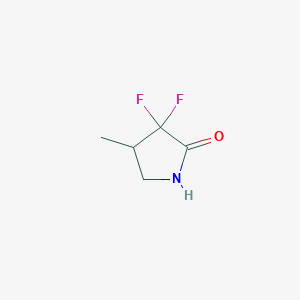
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
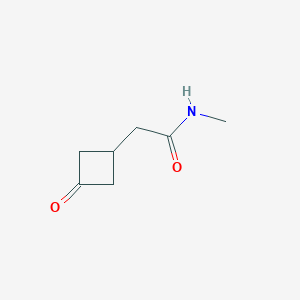
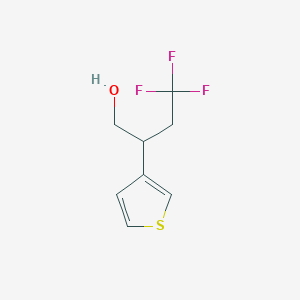
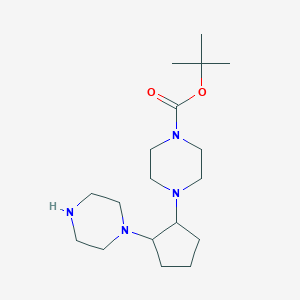
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
